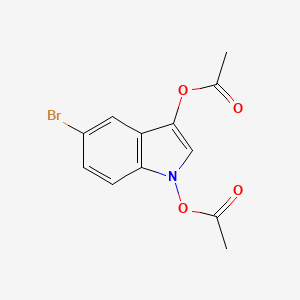
1-(acetyloxy)-5-bromo-1H-indol-3-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Acetyloxy)-5-bromo-1H-indol-3-yl acetate is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features an indole core substituted with an acetyloxy group at the 1-position and a bromine atom at the 5-position.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(acetyloxy)-5-bromo-1H-indol-3-yl acetate typically involves the following steps:
Bromination of Indole: The starting material, indole, is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Acetylation: The brominated indole is then acetylated at the 1-position using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine.
Formation of Acetyloxy Group: Finally, the acetylated product is treated with acetic anhydride and a catalyst like pyridine to introduce the acetyloxy group at the 3-position.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 1-(Acetyloxy)-5-bromo-1H-indol-3-yl acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The acetyloxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxy compound.
Oxidation and Reduction: The indole core can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted indoles with various functional groups at the 5-position.
- Hydrolyzed products with a hydroxy group at the 3-position.
- Oxidized or reduced derivatives of the indole core.
科学的研究の応用
1-(Acetyloxy)-5-bromo-1H-indol-3-yl acetate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(acetyloxy)-5-bromo-1H-indol-3-yl acetate involves its interaction with specific molecular targets and pathways. The acetyloxy group can act as a protecting group for the indole core, allowing selective reactions at other positions. The bromine atom can participate in halogen bonding and other interactions with biological targets, potentially modulating the compound’s activity.
類似化合物との比較
1-(Acetyloxy)-1H-indol-3-yl acetate: Lacks the bromine atom at the 5-position.
5-Bromo-1H-indole: Lacks the acetyloxy groups.
1-(Acetyloxy)-5-chloro-1H-indol-3-yl acetate: Similar structure but with a chlorine atom instead of bromine.
Uniqueness: 1-(Acetyloxy)-5-bromo-1H-indol-3-yl acetate is unique due to the presence of both the acetyloxy group and the bromine atom, which can influence its chemical reactivity and biological activity
特性
IUPAC Name |
(1-acetyloxy-5-bromoindol-3-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO4/c1-7(15)17-12-6-14(18-8(2)16)11-4-3-9(13)5-10(11)12/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOVDQRYLQAXVIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CN(C2=C1C=C(C=C2)Br)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














